Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate

Catalog No.
S15696791
CAS No.
4793-48-0
M.F
C13H13ClN2O5S
M. Wt
344.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmet...

CAS Number

4793-48-0

Product Name

Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate

IUPAC Name

methyl 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate

Molecular Formula

C13H13ClN2O5S

Molecular Weight

344.77 g/mol

InChI

InChI=1S/C13H13ClN2O5S/c1-20-13(17)9-5-12(22(15,18)19)10(14)6-11(9)16-7-8-3-2-4-21-8/h2-6,16H,7H2,1H3,(H2,15,18,19)

InChI Key

DGEAZXYEOFMJBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1NCC2=CC=CO2)Cl)S(=O)(=O)N

Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate is a synthetic compound that belongs to the class of benzoic acid derivatives. Its molecular formula is C12H12ClN2O5SC_{12}H_{12}ClN_{2}O_{5}S, and it has a molecular weight of approximately 330.74 g/mol. The structure features a benzoate moiety with an aminosulfonyl group and a furan ring substituted at specific positions, which contributes to its chemical properties and potential biological activities. This compound is often associated with diuretic activity, similar to its structural analog, furosemide .

, including:

  • Oxidation: The compound may be oxidized to form sulfonic acids or other oxidized derivatives.
  • Nucleophilic Substitution: The presence of the chlorine atom allows for nucleophilic substitution reactions, potentially forming various derivatives.
  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the release of the furan moiety or other substituents .

This compound exhibits significant biological activity, particularly as a diuretic agent. It functions by inhibiting the reabsorption of sodium and chloride in the kidneys, leading to increased urine output. This mechanism is similar to that of furosemide, making it useful in treating conditions such as edema and chronic renal insufficiency . Additionally, preliminary studies suggest potential anti-inflammatory and analgesic properties, although further research is required to fully elucidate these effects.

The synthesis of methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Benzoic Acid Derivative: Starting with benzoic acid, the aminosulfonyl group can be introduced through sulfonation reactions.
  • Chlorination: Chlorination at the para position can be achieved using chlorinating agents such as thionyl chloride.
  • Furan Substitution: The introduction of the furan ring is performed via nucleophilic substitution using furan derivatives.
  • Methyl Ester Formation: Finally, methylation can be conducted to form the methyl ester derivative .

Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate finds applications primarily in pharmacology as a diuretic and potentially in formulations targeting inflammation and pain management. Its structural similarities to furosemide also suggest it could be explored for similar therapeutic uses in clinical settings .

Interaction studies involving methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate have indicated potential interactions with various biological targets:

  • Diuretic Interactions: As a diuretic agent, it may interact with other medications affecting renal function or electrolyte balance.
  • Protein Binding Studies: Research has shown that this compound may exhibit significant protein binding characteristics, influencing its pharmacokinetics and efficacy.
  • Synergistic Effects: Preliminary studies suggest that combining this compound with other anti-inflammatory agents may enhance therapeutic effects .

Several compounds share structural similarities with methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
FurosemideSulfonamide group; Loop diureticWidely used for heart failure; rapid action
BumetanideSimilar sulfonamide structure; potent diureticMore potent than furosemide; shorter half-life
TorsemideSulfonamide; longer half-lifeLess frequent dosing; improved bioavailability
Ethacrynic AcidNon-sulfonamide loop diureticUnique mechanism; less common due to side effects

Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate distinguishes itself through its specific furan substitution and potential for unique biological activities beyond those seen in traditional loop diuretics like furosemide .

XLogP3

2.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.0233704 g/mol

Monoisotopic Mass

344.0233704 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-15

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